![molecular formula C8H11LiO2 B14304771 Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide CAS No. 122762-79-2](/img/structure/B14304771.png)
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 6,6-dimethyl-4,8-dioxaspiro[25]oct-1-en-1-ide is a chemical compound with the molecular formula C8H11LiO2 It is known for its unique spiro structure, which includes a lithium ion coordinated to a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide typically involves the reaction of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene with a lithium reagent. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the spiro compound, followed by the addition of lithium ions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide involves its interaction with molecular targets through its lithium ion and spiro structure. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The spiro structure provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: The parent compound without the lithium ion.
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A related compound with a different functional group.
4,8-Dioxaspiro[2.5]oct-1-ene: A simpler spiro compound without the methyl groups
Uniqueness
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide is unique due to its lithium coordination, which imparts distinct chemical properties and reactivity. The presence of the lithium ion enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
122762-79-2 |
|---|---|
Molecular Formula |
C8H11LiO2 |
Molecular Weight |
146.1 g/mol |
InChI |
InChI=1S/C8H11O2.Li/c1-7(2)5-9-8(3-4-8)10-6-7;/h3H,5-6H2,1-2H3;/q-1;+1 |
InChI Key |
HWEKIHBGDXLHKH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1(COC2(C=[C-]2)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
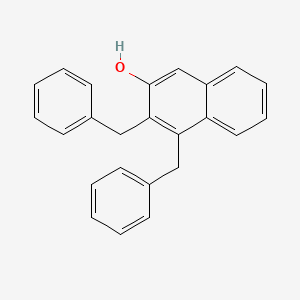
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)
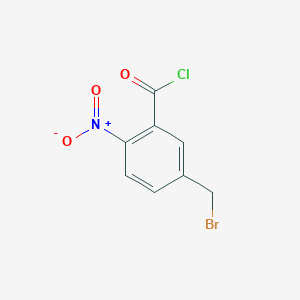

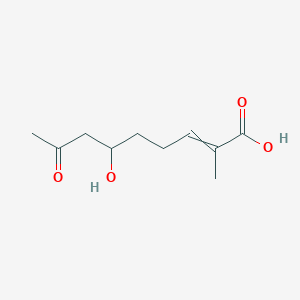
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)

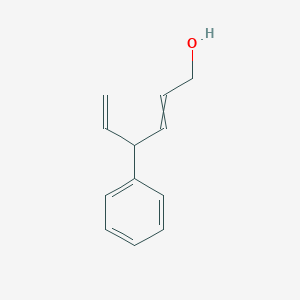


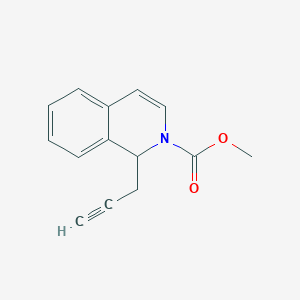
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
